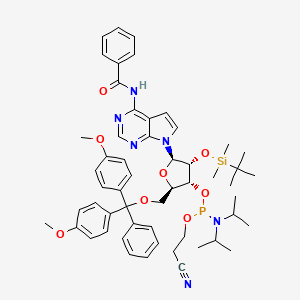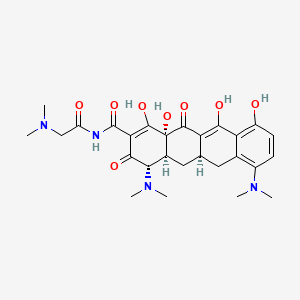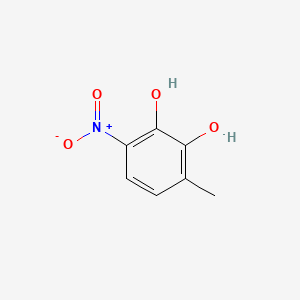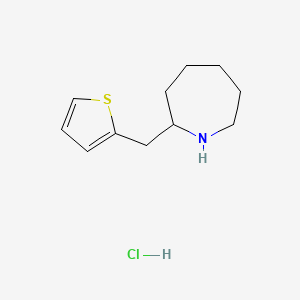
Temsirolimus-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Temsirolimus, sold under the brand name Torisel, is an intravenous drug for the treatment of renal cell carcinoma (RCC), developed by Wyeth Pharmaceuticals . It is a derivative and prodrug of sirolimus . Temsirolimus is a specific inhibitor of mTOR and interferes with the synthesis of proteins that regulate proliferation, growth, and survival of tumor cells .
Synthesis Analysis
A simple, fast, and sensitive LC–MS/MS method was developed and validated for the simultaneous determination of the concentrations of temsirolimus and its major metabolite, sirolimus, in human whole blood . The blood sample after adding temsirolimus-d7 and sirolimus-d3 internal standards was precipitated with methanol/zinc sulfate, then analyzed by a Shimatzu LC system coupled to a Sciex API-5000 mass spectrometer .
Molecular Structure Analysis
Temsirolimus is a 289-kDa serine/threonine-specific kinase with a highly conserved structure . It exists in the cytoplasm in a complex with three peptides: regulatory-associated protein of mTOR (raptor), mLST8, and GβL .
Chemical Reactions Analysis
The liver CYP3A-mediated oxidative metabolism of temsirolimus as well as the esterase-mediated hydrolysis of temsirolimus to sirolimus are involved in temsirolimus metabolism .
Physical And Chemical Properties Analysis
Temsirolimus has a molecular formula of C56H87NO16 and a molecular weight of 1030.29 . It is stored at -20°C as a powder and has a shelf life of 3 years .
Mecanismo De Acción
Temsirolimus is an inhibitor of mTOR (mammalian target of rapamycin). Temsirolimus binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits the activity of mTOR that controls cell division . Inhibition of mTOR activity resulted in a G1 growth arrest in treated tumor cells .
Safety and Hazards
Direcciones Futuras
Temsirolimus is being studied in clinical trials for the treatment of various types of tumors such as hepatocellular carcinoma, glioblastoma, multiple myeloma, etc . A phase III trial showed an overall survival advantage over IFN-α monotherapy in advanced renal cell carcinoma (RCC) patients with multiple adverse risk features .
Propiedades
Número CAS |
1132660-51-5 |
|---|---|
Nombre del producto |
Temsirolimus-d7 |
Fórmula molecular |
C56H87NO16 |
Peso molecular |
1037.346 |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3,31D2,32D2 |
Clave InChI |
CBPNZQVSJQDFBE-VUWIKSLBSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Sinónimos |
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate-d7; CCL-779-d7; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



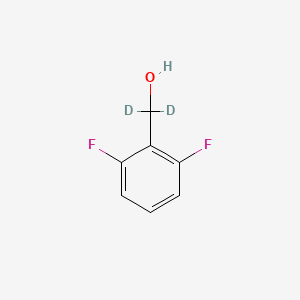
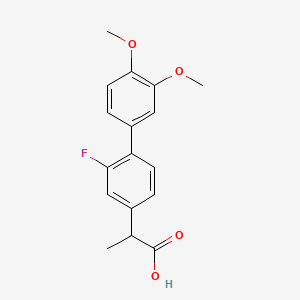
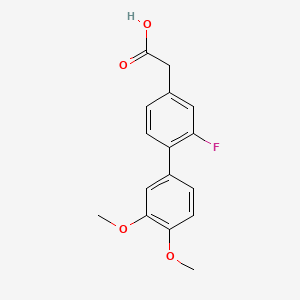
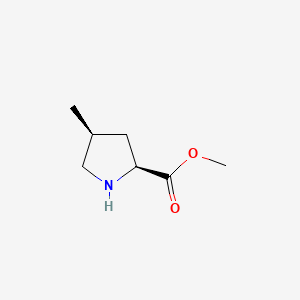
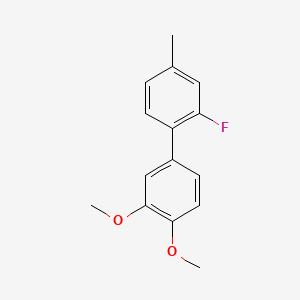
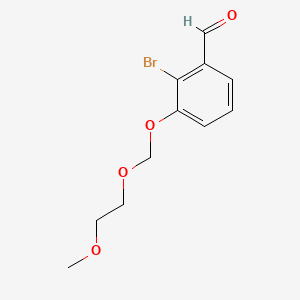
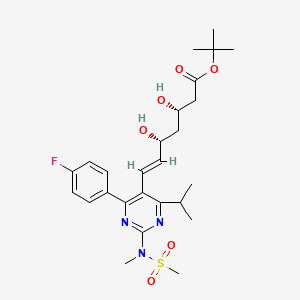
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)
![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)
